(Z)-3-(benzyloxy)benzaldehyde oxime
Description
General Overview of Oxime Functional Group Chemistry in Contemporary Organic Synthesis
The oxime functional group, characterized by the R¹R²C=NOH formula, is a versatile and pivotal entity in modern organic synthesis. rsc.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). rsc.orgontosight.ai Depending on the substituents, oximes can exist as syn and anti isomers, a feature that influences their reactivity and applications. rsc.org
In contemporary organic synthesis, oximes are highly valued as intermediates for the synthesis of a wide array of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic systems. numberanalytics.comnumberanalytics.com Their ability to be transformed into other functional groups with relative ease makes them a cornerstone in the construction of complex molecular architectures. numberanalytics.com One of the notable aspects of oxime chemistry is the generation of oxime radicals, also known as iminoxyl radicals, through oxidation. rsc.orgnih.gov These radicals are valuable intermediates in a variety of synthetic transformations, including oxidative C–O coupling and cyclization reactions involving C–H bond cleavage, leading to the formation of important structures like isooxazole derivatives. rsc.org
The significance of oximes extends to their applications in medicinal chemistry, materials science, and as analytical reagents for the detection of metal ions due to their chelating properties. ontosight.aidntb.gov.uaresearchgate.netrsc.org Their derivatives have shown a broad spectrum of biological activities, including roles as insecticides, fungicides, and potential anticancer agents. researchgate.net
Strategic Role of Benzyloxy Moieties in Complex Molecular Architecture and Protecting Group Chemistry
The benzyloxy group, a benzyl (B1604629) ether, plays a crucial strategic role in the design and synthesis of complex organic molecules, primarily as a robust protecting group for alcohols and carboxylic acids. wikipedia.orgorganic-chemistry.org The benzyl group (Bn) is known for its stability across a wide range of acidic and basic conditions, making it a reliable choice during multi-step syntheses. chem-station.com
The introduction of a benzyloxy moiety is commonly achieved through the Williamson ether synthesis, reacting an alcohol with a benzyl halide like benzyl bromide (BnBr) in the presence of a base. organic-chemistry.orgchem-station.com For substrates sensitive to basic conditions, alternative methods such as the use of benzyl trichloroacetimidate (B1259523) under acidic conditions are employed. organic-chemistry.org
Deprotection, or the removal of the benzyl group, is most frequently accomplished via catalytic hydrogenolysis using palladium on carbon (Pd/C) as a catalyst. chem-station.comcommonorganicchemistry.com This process is efficient and typically yields the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org Other deprotection methods include the use of strong acids or oxidative cleavage, providing chemists with a versatile toolkit to selectively unmask the protected functional group. organic-chemistry.orgchem-station.com The strategic placement and subsequent removal of benzyloxy groups are fundamental steps in the total synthesis of many natural products and pharmaceuticals.
Historical Context of (Z)-3-(benzyloxy)benzaldehyde oxime within Oxime and Benzaldehyde (B42025) Derivative Research
The study of benzaldehyde and its derivatives has a rich history dating back to the early 19th century. Benzaldehyde was first extracted in 1803, and its synthesis was achieved in 1832. wikipedia.org The investigation of oximes, including benzaldehyde oxime, began in the latter half of the 19th century, with significant foundational work laying the groundwork for understanding their properties and reactions. ontosight.aiontosight.ai An early paper by C. M. Luxmoore in 1896 specifically focused on the oximes of benzaldehyde and their derivatives, highlighting the long-standing interest in this class of compounds. rsc.org
Current Research Landscape and Emerging Academic Challenges in this compound Chemistry
The current research landscape for oxime chemistry is vibrant and focused on developing more sustainable and efficient synthetic methodologies. numberanalytics.comontosight.ai A key trend is the exploration of green chemistry principles, such as using water as a solvent and employing catalyst-free conditions to reduce environmental impact. ontosight.aiias.ac.in For instance, the synthesis of aryl oximes from aryl aldehydes has been demonstrated in mineral water at room temperature, offering an economical and environmentally friendly alternative to traditional methods. ias.ac.in
Emerging challenges in the field include the development of more selective and efficient catalysts for oxime reactions and expanding their application to the synthesis of complex biological molecules. numberanalytics.com While research specifically targeting this compound is not extensively published, the broader trends in oxime chemistry suggest several potential avenues for future investigation. These include:
Novel Synthetic Routes: Developing more efficient and stereoselective methods for the synthesis of this compound.
Medicinal Chemistry Applications: Investigating the biological activity of this compound and its derivatives, given the known pharmacological potential of other oximes. researchgate.net
Materials Science: Exploring its use as a building block for novel polymers or functional materials, leveraging the properties of both the oxime and the benzyloxy groups.
Catalysis: Utilizing the compound as a ligand in organometallic catalysis, a known application for some oxime derivatives. researchgate.net
The future of research in this area will likely focus on harnessing the unique combination of the reactive oxime group and the strategically placed benzyloxy moiety to create novel molecules with tailored properties and functions.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | nih.govscbt.com |
| Molecular Weight | 227.26 g/mol | nih.govscbt.com |
| CAS Number | 93033-58-0 | nih.govchemicalbook.com |
| IUPAC Name | (NE)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine | nih.gov |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/O | nih.gov |
Table 2: Related Benzaldehyde Oxime Compounds and their Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Benzaldehyde oxime (E)- | 622-31-1 | C₇H₇NO | 121.14 | The E isomer of the parent compound. wikipedia.orgsigmaaldrich.comsigmaaldrich.com |
| Benzaldehyde oxime (Z)- | 622-32-2 | C₇H₇NO | 121.14 | The Z isomer of the parent compound. ontosight.aiwikipedia.orgchemsrc.com |
| 4-(Benzyloxy)benzaldehyde | 123714 | C₁₄H₁₂O₂ | 212.24 | A related aldehyde with benzyloxy at the para position. sigmaaldrich.com |
| 3-Aminobenzaldehyde oxime | - | C₇H₈N₂O | 136.15 | An amino-substituted derivative. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(NZ)-N-[(3-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-13-7-4-8-14(9-13)17-11-12-5-2-1-3-6-12/h1-10,16H,11H2/b15-10- |
InChI Key |
YUQATBOXIFGNQR-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N\O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NO |
Origin of Product |
United States |
Synthetic Methodologies for Z 3 Benzyloxy Benzaldehyde Oxime and Control of Stereoisomerism
Classical Condensation Approaches to Oxime Formation from 3-(benzyloxy)benzaldehyde
The most traditional and widely employed method for synthesizing oximes is the direct condensation of a carbonyl compound with hydroxylamine (B1172632). nih.govijprajournal.com In the case of 3-(benzyloxy)benzaldehyde, the reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
This reaction is typically carried out by reacting 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride. misuratau.edu.lyprepchem.com Since hydroxylamine hydrochloride is an acid salt, a base is required to liberate the free hydroxylamine (NH₂OH) nucleophile. Classically, bases like pyridine (B92270) were used, often in an alcoholic solvent with reflux conditions. nih.govijprajournal.com However, this classical approach often results in long reaction times, the use of toxic reagents like pyridine, and can lead to a mixture of (E) and (Z) stereoisomers, with the E-isomer often being the thermodynamically favored product. nih.govorganic-chemistry.orgthieme-connect.com
The general reaction is as follows: C₆H₅CH₂OC₆H₄CHO + NH₂OH·HCl + Base → (Z/E)-C₆H₅CH₂OC₆H₄CH=NOH + Base·HCl + H₂O
Optimization of Reaction Conditions for Z-Isomer Stereoselectivity
Achieving a high yield of the (Z)-3-(benzyloxy)benzaldehyde oxime isomer necessitates moving beyond the classical protocol and carefully optimizing reaction parameters. Research into the oximation of various benzaldehydes has shown that solvent, temperature, and the choice of base are critical factors in controlling the E/Z ratio. thieme-connect.comresearchgate.net
For aryl aldoximes, the Z-isomer is generally favored under kinetic control at lower temperatures, while higher temperatures can lead to equilibration and favor the more stable E-isomer. thieme-connect.com A study on the oximation of benzaldehyde (B42025), a close structural analog, showed that reacting it with hydroxylamine hydrochloride in methanol (B129727) at room temperature in the presence of a suitable base can yield up to 82% of the Z-isomer. wikipedia.org Another rapid and selective method for producing Z-oximes involves the use of potassium carbonate in methanol, which can generate potassium methoxide (B1231860) in situ, facilitating the formation of free hydroxylamine. researchgate.net
Table 1: Influence of Reaction Conditions on Z-Isomer Selectivity for Benzaldehydes
| Aldehyde | Reagents | Solvent | Temperature | E/Z Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp. | 15:85 | 92 | researchgate.net |
| 4-Chlorobenzaldehyde | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp. | 10:90 | 95 | researchgate.net |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp. | 5:95 | 98 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Based on these findings, the synthesis of this compound would be best optimized by using a mild base like potassium carbonate in methanol at or below room temperature to favor the kinetically controlled Z-product.
Influence of Acid/Base Catalysis on Isomer Distribution
The choice of catalyst, whether acidic or basic, profoundly influences the reaction rate and, more importantly, the stereochemical outcome of the oximation. The reaction mechanism proceeds through a tetrahedral intermediate, and the rate-determining step can be either the formation of this intermediate or its dehydration, depending on the pH of the reaction medium.
Base Catalysis : In the presence of a base, the primary role is to deprotonate hydroxylamine hydrochloride to generate free hydroxylamine, a more potent nucleophile. researchgate.net Mild bases like potassium carbonate (K₂CO₃) have been shown to be highly effective in promoting the formation of Z-aldoximes from various aldehydes. thieme-connect.comresearchgate.net Stronger bases like sodium hydroxide (B78521) can also be used, often in solvent-free mechanochemical methods. rsc.org The base-catalyzed pathway generally favors the Z-isomer, particularly under kinetic control.
Novel and Sustainable Synthetic Routes
In response to the growing need for environmentally benign chemical processes, several novel and sustainable methods for oxime synthesis have been developed. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Green Chemistry Principles in Oxime Synthesis (e.g., Solvent-Free, Microwave-Assisted, Aqueous Media)
The principles of green chemistry have been successfully applied to oxime synthesis, offering significant advantages over classical methods.
Solvent-Free Synthesis : One approach involves "grindstone chemistry," where solid reactants are ground together, often with a catalyst like bismuth(III) oxide (Bi₂O₃), to initiate the reaction without any solvent. nih.gov This method is rapid, efficient, minimizes waste, and avoids the environmental impact of organic solvents. nih.gov A similar solvent-free mechanochemical method uses hydroxylamine and sodium hydroxide. rsc.org
Aqueous Media : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Oximation reactions have been successfully performed in water, sometimes using natural acid catalysts derived from fruit juices. ijprajournal.comorganic-chemistry.org A catalyst-free method has been developed using mineral water as the solvent at room temperature, which is practical, economical, and environmentally friendly. ias.ac.in The dissolved salts in mineral water are believed to facilitate the reaction. ias.ac.in
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. google.comclockss.org Microwave-assisted synthesis of Z-arylaldoximes using CdSO₄ as a catalyst in a dry media has been reported to give high yields and stereoselectivity. orientjchem.org Another patented method describes the synthesis of benzaldehyde oximes in methanol or ethanol (B145695) under microwave heating for just 3-15 minutes. google.com
Table 2: Comparison of Green Synthetic Methods for Oximes
| Method | Key Features | Typical Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Grindstone Chemistry | Solvent-free grinding | Carbonyl, NH₂OH·HCl, Bi₂O₃, Room Temp. | Rapid, no solvent waste, simple work-up | nih.gov |
| Aqueous Synthesis | Water as solvent | Carbonyl, NH₂OH·HCl, Mineral Water, Room Temp. | Environmentally benign, catalyst-free, economical | ias.ac.in |
| Microwave-Assisted | Microwave irradiation | Carbonyl, NH₂OH·HCl, Catalyst (optional), 3-30 min | Drastically reduced reaction time, high yields | google.comclockss.orgorientjchem.org |
This table is interactive. Click on the headers to sort the data.
These green methods are directly applicable to the synthesis of this compound, offering more sustainable alternatives to traditional protocols.
Chemoenzymatic or Biomimetic Synthesis Approaches for Stereochemical Control
Chemoenzymatic synthesis, which combines the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis, offers a powerful strategy for achieving high stereochemical control. rsc.org While specific enzymatic methods for the synthesis of this compound are not widely reported, the principles can be extrapolated.
Enzymes such as oxime-forming biocatalysts could potentially catalyze the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine with absolute stereoselectivity. Alternatively, a chemoenzymatic cascade could be envisioned where an enzyme like an alcohol dehydrogenase or a transaminase is used to create a chiral precursor, which then influences the stereochemical outcome of a subsequent chemical oximation step. rsc.org For instance, enzymes are used to synthesize complex natural products, demonstrating their power in controlling stereochemistry in challenging molecular architectures. nih.gov The synergy between biocatalysis and transition metal catalysis is also a rapidly advancing field that could be harnessed for such transformations. researchgate.net Although still a developing area for this specific class of oximes, the potential for enzymatic and biomimetic approaches to deliver the pure Z-isomer with high efficiency is significant.
Stereoselective and Stereospecific Synthesis Strategies for (Z)-Configuration
To specifically target the (Z)-configuration of 3-(benzyloxy)benzaldehyde oxime, a synthesis strategy must be deliberately chosen to favor the kinetically controlled product over the thermodynamically more stable E-isomer.
The most direct and reliable chemical strategy involves the base-catalyzed condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride. Based on studies with analogous aldehydes, the use of potassium carbonate (K₂CO₃) as the base in a methanol solvent at ambient or sub-ambient temperatures is a highly effective method for achieving high Z-selectivity. thieme-connect.comresearchgate.net This method avoids the harsh conditions and toxic reagents of older protocols and is scalable.
Another powerful, albeit more complex, strategy is photoisomerization. Syntheses of oximes often yield mixtures of E and Z isomers or default to the more stable E isomer. organic-chemistry.org Recent advancements have shown that visible-light-mediated energy transfer catalysis can efficiently and mildly convert the E-isomer of an aryl oxime into the desired Z-isomer. organic-chemistry.org This allows for a two-step process: first, synthesize the oxime, potentially as an E/Z mixture or even favoring the E-isomer, and then, in a second step, irradiate the mixture with visible light in the presence of a suitable photocatalyst to isomerize it to the Z-form. This method provides an elegant solution for accessing the less stable isomer when direct synthesis proves difficult. organic-chemistry.org
Ligand-Controlled and Chiral Auxiliary-Mediated Methodologies
To achieve stereocontrol in the synthesis of compounds like this compound, chemists often employ strategies where the stereochemical outcome is directed by a chiral molecule or a metal-ligand complex. These methods are foundational for asymmetric synthesis.
A chiral auxiliary is a stereogenic chemical unit that is temporarily attached to a substrate to guide the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed for reuse. wikipedia.org In the context of oxime synthesis, a chiral auxiliary can be incorporated to influence the formation of one stereoisomer over another. For instance, the use of (S)-phenylethylamine as a chiral handle has been demonstrated in the synthesis of bicyclic diamines, where it facilitates a crystallization-induced diastereomer transformation to yield a product with high diastereomeric purity. acs.org Similarly, camphor (B46023) has been explored as a potential chiral auxiliary for establishing stereocenters in α-amino carbonyl compounds derived from O-allyl oximes. acs.org
Ligand-controlled synthesis involves the use of metal catalysts bearing specific ligands that create a chiral environment around the metal center, thereby influencing the stereochemistry of the reaction. Iridium-catalyzed isomerization represents a powerful ligand-controlled method, where O-allyl oximes are converted to O-vinyl oximes, which can then undergo further rearrangements. acs.orgacs.org The ligands on the iridium catalyst are crucial for the efficiency and selectivity of this transformation. acs.org While direct synthesis of this compound using these specific methods is not explicitly detailed in the literature, these principles are applicable for achieving high stereoselectivity in the synthesis of substituted benzaldehyde oximes.
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| (S)-Phenylethylamine | Used as a handle for crystallization-induced diastereomer transformation (CIDT) in the synthesis of bicyclic diamines from nortropinone derivatives. | acs.org |
| Camphor | Explored for setting α-amino carbonyl stereocenters from camphor-derived O-allyl oximes. | acs.org |
| Oxazolidinones | Popularized by David A. Evans, used in asymmetric alkylation and aldol (B89426) reactions to set multiple stereocenters. | wikipedia.org |
| 8-Phenylmenthol | One of the earliest chiral auxiliaries, introduced by E.J. Corey. | wikipedia.org |
Investigation of Z/E Isomerization Pathways and Conditions for Isomer Interconversion
The interconversion between Z and E isomers of oximes is a critical aspect of their chemistry, as it can be exploited to enrich the desired isomer. This isomerization can be induced by acid, heat, or light.
Acid-Catalyzed Isomerization: The E/Z isomerization of oximes can be promoted by acids. researchgate.net Theoretical studies on acetaldoxime (B92144) suggest that the mechanism in an aqueous acidic solution involves the formation of a protonated oxime-water adduct. researchgate.net This intermediate possesses a C-N single bond, allowing for free rotation and subsequent isomerization upon collapse back to the oxime. researchgate.net This method can be used to equilibrate a mixture of isomers, though it may not always favor the less stable Z-isomer.
Thermal Isomerization: Temperature is a key factor governing the equilibrium between Z and E isomers. researchgate.net Heating a mixture of oxime isomers can lead to equilibration, with the final Z/E ratio being temperature-dependent. researchgate.net However, high temperatures are often required, and the thermodynamically more stable E-isomer is typically favored at equilibrium. nih.gov
Photochemical Isomerization: A particularly effective and modern method for obtaining the thermodynamically less stable Z-isomer is through photocatalyzed triplet sensitization. nih.govacs.orgorganic-chemistry.org This technique uses a photosensitizer, such as an iridium complex, that absorbs visible light and transfers its energy to the E-oxime. acs.orgorganic-chemistry.org This excitation promotes the molecule to a triplet state where rotation around the C=N bond becomes facile, leading to the formation of the Z-isomer. nih.govrsc.org This method is advantageous as it operates under mild, room temperature conditions and can achieve high Z/E selectivity, making it a powerful tool for accessing compounds like this compound. acs.orgorganic-chemistry.org The process can be applied to a wide range of aryl oximes with excellent functional group tolerance. nih.gov
Table 2: Comparison of Isomerization Conditions for Oximes
| Method | Conditions | Typical Outcome | Reference |
|---|---|---|---|
| Acid-Catalyzed | Protic or Lewis acids in solution. | Reaches thermodynamic equilibrium between E and Z isomers. | researchgate.net |
| Thermal | Heating, often at temperatures >100 °C. | Drives the mixture toward thermodynamic equilibrium, usually favoring the E-isomer. | nih.govresearchgate.net |
| Photochemical | Visible light (e.g., 427 nm blue LED), photosensitizer (e.g., Ir-based catalyst), room temperature. | Highly selective conversion of the E-isomer to the Z-isomer. | nih.govacs.orgorganic-chemistry.org |
| Sonication | Ultrasound irradiation in a self-assembled capsule environment. | Can accelerate E-Z isomerization at room temperature. | acs.org |
Advanced Isolation and Purification Techniques for Oxime Stereoisomers
Once a mixture of oxime stereoisomers is synthesized, separating the desired isomer in high purity is essential. While standard techniques like recrystallization and column chromatography are common, more advanced methods offer greater efficiency and scalability. researchgate.net
Chromatographic Separation: Isocratic silica-gel column chromatography is a widely used and effective method for isolating pure stereoisomeric oximes on a laboratory scale. researchgate.net The different polarities of the Z and E isomers allow for their separation on a stationary phase.
Selective Precipitation: A highly effective technique for separating E and Z isomers involves selective precipitation. By treating a solution of mixed isomers in an anhydrous organic solvent with an acid like anhydrous HCl, one isomer can be selectively precipitated as its immonium salt. google.com For example, this method has been used to obtain the pure E-isomer of aryl alkyl oximes from a 60:40 E/Z mixture by precipitating the E-oxime hydrochloride, which can then be neutralized to recover the pure E-oxime. google.com This principle could be adapted to target the Z-isomer by carefully selecting the solvent and acid system.
Crystallization-Induced Diastereomer Transformation (CIDT): CIDT is a powerful dynamic resolution technique. In this process, the desired diastereomer is less soluble than the other and crystallizes from solution. acs.org As it crystallizes, the equilibrium between the isomers in the solution shifts to replenish the crystallizing isomer, eventually leading to a high yield of the desired pure solid product. acs.org This method has been successfully used to achieve a diastereomeric ratio of ~95:5. acs.org
Solvent Extraction and Industrial Scale Purification: For large-scale applications, purification often relies on liquid-liquid extraction and washing. The separation of clarithromycin (B1669154) 9-(E)- and 9-(Z)-oxime isomers was optimized by using dichloromethane (B109758) (DCM) for extraction, which selectively removed the undesired Z-isomer. acs.org Further purification can be achieved by washing solutions of the oxime with water or dilute basic solutions, or by passing the solution through ion-exchange resins to remove acidic or basic impurities. google.com
Table 3: Summary of Advanced Purification Techniques for Oxime Isomers
| Technique | Principle | Application Example | Reference |
|---|---|---|---|
| Isocratic Column Chromatography | Differential adsorption of isomers on a solid phase (e.g., silica (B1680970) gel) based on polarity. | Isolation of four pure stereoisomeric oximes of citral. | researchgate.net |
| Selective Precipitation | Formation of an insoluble salt of one isomer upon treatment with acid, allowing for its physical separation. | Isolation of >98% pure E-isomer of aryl alkyl ketoximes by precipitation as a hydrochloride salt. | google.com |
| Crystallization-Induced Diastereomer Transformation (CIDT) | The desired, less soluble diastereomer crystallizes, shifting the solution equilibrium to favor its formation. | Asymmetric synthesis of a bicyclic diamine with a final diastereomeric ratio of ~95:5. | acs.org |
| Solvent Extraction | Partitioning of isomers between two immiscible liquid phases based on differing solubility. | Use of dichloromethane (DCM) to selectively remove the (Z)-oxime of clarithromycin. | acs.org |
| Ion-Exchange Resin | Passing an oxime solution through a resin to remove ionic impurities. | Purification of cyclohexanone-oxime using weakly alkaline and acid ion-exchange resins. | google.com |
Advanced Spectroscopic and Crystallographic Elucidation of Z 3 Benzyloxy Benzaldehyde Oxime Stereostructure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Isomer Assignment and Conformational Analysis
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. Through the examination of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (Z)-3-(benzyloxy)benzaldehyde oxime, various NMR techniques are employed to confirm its Z-isomeric configuration and analyze its conformation.
¹H NMR Chemical Shift Anisotropy and Coupling Constant Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly sensitive to the electronic environment of hydrogen atoms. In the case of oximes, the chemical shift of the proton attached to the imine carbon (CH=N) is a key indicator of the stereochemistry. In the (Z)-isomer, this proton typically resonates at a characteristic chemical shift. The specific chemical shifts and coupling constants (J-values) observed in the ¹H NMR spectrum of this compound provide initial evidence for its stereochemical assignment. The aromatic protons of both the benzaldehyde (B42025) and benzyl (B1604629) ether moieties exhibit complex splitting patterns due to spin-spin coupling, and their precise chemical shifts are influenced by the anisotropic effects of the neighboring aromatic rings and the oxime functional group.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH=N | ~8.1-8.2 | Singlet | - |
| Aromatic-H | ~6.9-7.6 | Multiplet | - |
| O-CH₂-Ph | ~5.1 | Singlet | - |
| OH | ~8.8 | Singlet (broad) | - |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
¹³C NMR Spectroscopic Characterization and Aromatic Region Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shift of the imine carbon (C=N) is particularly diagnostic for the configuration of oximes. The aromatic region of the ¹³C NMR spectrum reveals distinct signals for each carbon atom in the two phenyl rings, with their chemical shifts influenced by the substituent effects of the benzyloxy and oxime groups. The ipso-carbons (carbons directly attached to substituents) and the ortho, meta, and para carbons can often be assigned based on their characteristic chemical shifts and comparison to related structures.
| Carbon | Chemical Shift (δ, ppm) |
| C=N | ~149-151 |
| Aromatic-C | ~114-160 |
| O-CH₂-Ph | ~70 |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HMBC) for Definitive Stereochemical and Structural Assignments
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex structures.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining spatial proximity between protons. For this compound, a key NOESY correlation would be expected between the oxime proton (OH) and the imine proton (CH=N), confirming their syn relationship which is characteristic of the Z-isomer.
Correlation Spectroscopy (COSY): COSY spectra reveal proton-proton coupling relationships within the molecule. youtube.com This helps to trace the connectivity of protons within the aromatic rings and confirm the assignments made from the 1D ¹H NMR spectrum. youtube.com
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| O-H (oxime) | ~3300-3100 | Broad |
| C-H (aromatic) | ~3100-3000 | Medium |
| C=N (oxime) | ~1650-1600 | Medium |
| C=C (aromatic) | ~1600-1450 | Medium-Strong |
| C-O (ether) | ~1250-1000 | Strong |
The broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The presence of a medium intensity band around 1650-1600 cm⁻¹ corresponds to the C=N stretching vibration. The strong absorptions in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching of the benzyl ether linkage.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Investigations
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₃NO₂), HRMS would confirm the molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass (227.0946 g/mol ). nih.gov This is a critical step in confirming the identity of the compound.
The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the loss of the benzyl group (C₇H₇), leading to a significant peak at m/z 91, and cleavage of the N-O bond. The molecular ion peak [M]⁺ would be observed at m/z 227.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While no specific MS/MS data for this compound has been reported, its fragmentation pattern can be predicted based on its structure and the known behavior of related compounds like aromatic oximes and benzyl ethers. researchgate.netnih.gov
Upon ionization, typically by electrospray ionization (ESI) to form the protonated molecule [M+H]+, the parent ion would be selected in the first stage of the mass spectrometer. Collision-induced dissociation (CID) would then induce fragmentation at the most labile bonds. Key expected fragmentation pathways for the [C14H13NO2+H]+ ion (m/z 228.1) would likely include:
An illustrative table of potential major fragment ions and their proposed structures is provided below. It is important to note that these are predicted fragments, and their actual presence and relative abundance would need to be confirmed by experimental data.
Table 1: Predicted Tandem Mass Spectrometry (MS/MS) Fragments for [ this compound + H ]+
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss (u) |
|---|---|---|---|
| 228.1 | 91.1 | Benzyl cation (C7H7+) | 137.0 |
| 228.1 | 211.1 | [M+H-NH2OH]+ | 17.0 |
| 228.1 | 210.1 | [M+H-H2O]+ | 18.0 |
| 228.1 | 136.1 | [M+H - C7H8O]+ (Protonated benzonitrile) | 92.0 |
X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Interactionssaschirality.org
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral molecules and the precise arrangement of molecules in the crystal lattice. nih.gov For this compound, which is achiral, X-ray crystallography would unambiguously confirm the (Z)-configuration of the oxime double bond and provide detailed information on its solid-state conformation and intermolecular interactions. researchgate.net Despite searches of crystallographic databases, no published crystal structure for this specific compound exists.
Crystal Growth and Quality Assessment for Diffraction Studies
The first and often most challenging step in X-ray crystallography is obtaining single crystals of sufficient size and quality. Several standard methods are employed for the crystallization of organic compounds. rochester.edumuohio.eduufl.edu For this compound, these would include:
Once crystals are obtained, their quality is assessed, typically using an optical microscope to check for well-defined faces, lack of cracks, and appropriate size. The diffraction quality is then confirmed by exposing the crystal to an X-ray beam.
Analysis of Intermolecular Hydrogen Bonding and Crystal Packing Motifssaschirality.org
The crystal packing of this compound would be dictated by a variety of intermolecular interactions. mpg.deias.ac.insemanticscholar.org The oxime group is a key functional group capable of acting as both a hydrogen bond donor (the -OH group) and acceptor (the nitrogen and oxygen atoms). rsc.orgnih.gov Expected interactions would include:
A detailed analysis of these interactions would reveal the supramolecular architecture of the solid state. ias.ac.in An illustrative table of expected intermolecular interactions is provided below.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Oxime -OH | Oxime Nitrogen | Formation of dimers or chains |
| π-π Stacking | Benzene ring | Benzene ring | Stabilization of layered structures |
| C-H···π | Aromatic/Aliphatic C-H | Benzene ring π-system | Directional packing stabilization |
| van der Waals forces | Entire molecule | Entire molecule | Overall cohesion |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives or when Stereocenters are Present
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. saschirality.orgcas.cz These techniques are exclusively sensitive to chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org
This compound is an achiral molecule as it possesses a plane of symmetry and therefore does not have enantiomers. Consequently, it will not produce an ECD signal. cas.cz Chiroptical spectroscopy would, however, be a critical tool for the analysis of chiral derivatives of this compound. For instance, if a stereocenter were introduced into the benzyl group (e.g., by using (R)- or (S)-1-phenylethanol to create the ether linkage), the resulting enantiomeric ethers would produce mirror-image ECD spectra. This would allow for the determination of the absolute configuration of the new stereocenter by comparing the experimental spectrum to one predicted by quantum chemical calculations. aip.org Similarly, chiroptical methods can sometimes be used to study achiral molecules that form chiral aggregates in solution. nih.govacs.org
Chemical Reactivity and Mechanistic Studies of Z 3 Benzyloxy Benzaldehyde Oxime
Hydrolysis and Reversion Reactions of the Oxime Functionality
The formation of oximes is a reversible process, and the carbon-nitrogen double bond in (Z)-3-(benzyloxy)benzaldehyde oxime is susceptible to cleavage under both acidic and basic conditions, reverting to the parent aldehyde, 3-(benzyloxy)benzaldehyde, and hydroxylamine (B1172632). wikipedia.org The stability of the oxime is significantly greater than that of a simple imine, a property attributed to the electronic influence of the adjacent oxygen atom. nih.gov
The general mechanism is as follows:
Protonation: The oxime nitrogen or oxygen is protonated by an acid catalyst. Protonation of the hydroxyl group is a key step. chemistrysteps.com
Nucleophilic Attack: A water molecule attacks the carbon of the protonated oxime. masterorganicchemistry.com
Intermediate Formation: A tetrahedral carbinolamine intermediate is formed. researchgate.net
Elimination: The intermediate eliminates hydroxylamine to yield the protonated aldehyde, which then deprotonates to give the final product.
While less common than acid-catalyzed hydrolysis, de-oximation can also occur under basic conditions. The equilibrium between the aldehyde/ketone and the oxime is a critical aspect of its chemistry. The thermodynamic stability of oximes is generally high, with equilibrium constants (Keq) for their formation often exceeding 10⁸ M⁻¹. nih.gov This indicates that the equilibrium strongly favors the oxime product under standard conditions.
Studies on the formation and hydrolysis of various oximes provide insight into the equilibrium dynamics applicable to this compound. The equilibrium constant is influenced by electronic factors of the parent aldehyde. nih.gov For aromatic aldehydes like benzaldehyde (B42025), the equilibrium constant for oxime formation is high, suggesting significant stability. nih.gov
Table 1: Equilibrium Constants for Oxime Formation from Various Carbonyl Compounds This table presents equilibrium constants for the formation of oximes from different aldehydes and ketones, illustrating the general stability trends. The values demonstrate that aromatic aldehydes form highly stable oximes.
| Carbonyl Compound | Oxime | Equilibrium Constant (Keq) M⁻¹ |
| Acetone | Acetone oxime | ~10⁵ |
| Cyclohexanone | Cyclohexanone oxime | ~10⁷ |
| Benzaldehyde | Benzaldehyde oxime | ~10⁸ |
| 9-Formylfluorene | 9-Formylfluorene oxime | 3.0 x 10⁸ cdnsciencepub.comresearchgate.net |
Data compiled from various sources illustrating general trends. cdnsciencepub.comresearchgate.netnih.gov
The reversion reaction, or de-oximation, can be facilitated by transoximation, where the oxime group is transferred to another carbonyl compound in the presence of a Brønsted acid catalyst, proceeding through the in-situ generation of hydroxylamine via hydrolysis. rsc.org
Rearrangement Reactions
The oxime functionality is a precursor for one of the most important name reactions in organic chemistry: the Beckmann rearrangement.
The Beckmann rearrangement is the acid-catalyzed transformation of an oxime into an N-substituted amide. chemistrysteps.comtestbook.comrsc.org For an aldoxime like this compound, this reaction typically yields a primary amide, in this case, 3-(benzyloxy)benzamide. nih.govwikipedia.org However, the rearrangement of aldoximes can also lead to the formation of nitriles through fragmentation, a competing pathway that is often significant. masterorganicchemistry.comwikipedia.org
The reaction is initiated by the protonation of the oxime's hydroxyl group or its conversion into a better leaving group by a catalyst. organic-chemistry.orgadichemistry.com This is followed by the migration of the group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgstackexchange.com This concerted migration and leaving group departure results in the formation of a nitrilium ion intermediate. chemistrysteps.comadichemistry.com Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. masterorganicchemistry.comtestbook.com
The Beckmann rearrangement is stereospecific: the group that is anti to the hydroxyl group is the one that migrates, regardless of its intrinsic migratory aptitude. adichemistry.comstackexchange.com This is because the migrating group approaches the nitrogen from a 180° angle relative to the breaking N-O bond, which is the preferred geometry for the concerted mechanism. stackexchange.com
For ketoximes, where two different alkyl or aryl groups are attached to the carbonyl carbon, two stereoisomeric oximes (E/Z or syn/anti) can exist. Since the E/Z isomerization of oximes can be rapid under acidic conditions, the product ratio may be determined by the relative stability of the isomers and the intrinsic migratory aptitude of the groups. chemistrysteps.comchem-station.com The generally accepted order of migratory aptitude is correlated with the ability of the group to stabilize a positive charge. adichemistry.comchem-station.com
Table 2: General Order of Migratory Aptitude in Beckmann Rearrangement
| Migratory Aptitude | Group Type |
| Highest | Aryl, Alkenyl |
| ↓ | Tertiary Alkyl |
| ↓ | Secondary Alkyl |
| ↓ | Primary Alkyl |
| Lowest | Methyl |
This table reflects the general trend of group migration preference. chemistrysteps.comchem-station.com
In the case of this compound, the two groups on the oxime carbon are the 3-(benzyloxy)phenyl group and a hydrogen atom. The hydrogen atom is positioned anti to the hydroxyl group in the (Z)-isomer. However, the aryl group has a much higher migratory aptitude than hydrogen. adichemistry.com In solution, aldoxime rearrangement often proceeds without stereospecificity, and fragmentation to form a nitrile is a common competing reaction. wikipedia.org The migration of the aryl group would lead to the primary amide, whereas migration of the hydrogen atom (or a related fragmentation pathway) would lead to the formation of 3-(benzyloxy)benzonitrile. masterorganicchemistry.comyoutube.com
While classic conditions for the Beckmann rearrangement involve strong Brønsted acids like concentrated sulfuric acid or phosphorus pentachloride, these harsh reagents are often unsuitable for sensitive substrates. jocpr.comlibretexts.org This has driven the development of milder and more selective catalytic systems.
Acid Catalysis: Strong acids remain widely used. Reagents like polyphosphoric acid (PPA) and "Beckmann's mixture" (HCl, acetic acid, acetic anhydride) are effective but lack functional group tolerance. adichemistry.comjocpr.com More recently, Brønsted acidic ionic liquids have been developed as reusable catalysts that can improve the atom economy of the reaction. acs.org
Metal Catalysis: A variety of metal catalysts have been shown to efficiently promote the rearrangement of aldoximes to primary amides, often under milder conditions than traditional acids. nih.gov Transition metal salts, such as those of nickel and palladium, can catalyze the reaction through a proposed dehydration-hydration mechanism. researchgate.net Ruthenium(II) complexes have been used to cleanly convert aldoximes to amides in water, highlighting an environmentally benign approach. researchgate.netacs.org
Organocatalysis: Organocatalytic systems have emerged as a powerful alternative. For example, a system using a boronic acid in combination with perfluoropinacol (B1203177) has been reported as a true organocatalytic method for the Beckmann rearrangement, operating under ambient conditions. organic-chemistry.orgnih.gov Other organocatalysts, such as cyanuric chloride, have also proven to be highly efficient. jocpr.com
Table 3: Selected Catalytic Systems for the Beckmann Rearrangement of Aromatic Aldoximes
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| [RuCl₂(η⁶-C₆Me₆){P(NMe₂)₃}] | Water | 100 | 1-7 | 70-90 | researchgate.net |
| Cyanuric Chloride / ZnCl₂ | MeNO₂ / CH₂Cl₂ | 20 | 0.5 | >99 | chem-station.com |
| Boronic Acid / Perfluoropinacol | HFIP / MeNO₂ | Ambient | 12-24 | 70-95 | organic-chemistry.orgnih.gov |
| Protic Ionic Liquid (PIL) | PIL (as solvent) | 80-120 | 1-4 | >99 | acs.org |
This table summarizes representative modern catalysts for the transformation of aromatic aldoximes to amides, a reaction that this compound would undergo.
Competing Beckmann Fragmentation Pathways
The Beckmann rearrangement is a classic reaction of oximes, typically converting them into amides or lactams. wikipedia.org However, for aldoximes like this compound, this pathway often competes with Beckmann fragmentation. wikipedia.orgmasterorganicchemistry.com This fragmentation becomes a significant route when the group alpha to the oxime can effectively stabilize a carbocation. wikipedia.org
In the case of this compound, the reaction is typically initiated by activating the hydroxyl group with an acid or another reagent to turn it into a good leaving group. masterorganicchemistry.com The fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the oxime carbon, leading to the formation of a nitrile and a carbocation. wikipedia.org For this specific compound, the fragmentation would yield 3-(benzyloxy)benzonitrile. The reaction conditions, including the choice of solvent and promoting reagent (e.g., tosyl chloride, phosphorus pentachloride), can be adjusted to favor fragmentation over the standard rearrangement. wikipedia.org
Table 1: Potential Products of Beckmann Reaction Pathways
| Starting Material | Reaction Pathway | Major Product |
|---|---|---|
| This compound | Beckmann Rearrangement | N-(3-(benzyloxy)phenyl)formamide |
Other Electrophilic and Nucleophilic Rearrangements Involving the Oxime Group
Beyond the Beckmann reaction, the oxime group can participate in other rearrangements. A notable example is a reductive rearrangement catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, using hydrosilanes as the reducing agent. rsc.org This reaction transforms oximes and their ethers into secondary amines. rsc.org Mechanistic studies suggest that this process can proceed through several pathways, including one that resembles a Beckmann rearrangement where an O-silylated oxime rearranges into a nitrilium ion, which is then subsequently reduced. rsc.org Applying this to this compound would likely involve the formation of an intermediate nitrilium ion, followed by reduction to yield a secondary amine.
Reduction Reactions to Amines or Other Nitrogen-Containing Species
The reduction of the oxime moiety in this compound is a key transformation for synthesizing corresponding amines and hydroxylamines, which are valuable synthetic intermediates. wikipedia.orgnih.gov The choice of reducing agent and conditions is critical for achieving the desired product with high chemoselectivity. nih.gov
Catalytic Hydrogenation Methods and Chemoselectivity
Catalytic hydrogenation is a common method for reducing oximes. However, this transformation presents challenges, as the C=N bond is relatively difficult to reduce selectively without causing the reductive cleavage of the weaker N-O bond, which leads to the formation of primary amines as side products. nih.gov
For a molecule like this compound, chemoselectivity is paramount to prevent the hydrogenolysis of the benzyl (B1604629) ether group. Pearlman's catalyst, Pd(OH)₂/C, is often effective for such transformations. uc.pt Other systems, such as those using platinum-based heterogeneous catalysts (e.g., PtO₂) with H₂ gas, have also been employed, though they may require acidic additives. nih.gov More recent developments include manganese-based pincer complexes that show high efficiency and chemoselectivity for hydrogenating carbonyls and can be applied to imines and oximes under mild, base-free conditions. nih.gov The goal is to selectively reduce the C=N double bond while preserving both the N-O bond (to form a hydroxylamine) or cleaving it post-reduction (to form an amine) without affecting the benzyloxy group.
Selective Reductions with Hydride Reagents
A variety of hydride reagents can be used to reduce oximes, with the outcome depending on the reagent's reactivity and the reaction conditions. tcichemicals.com
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃•THF), are effective for reducing O-benzyl oximes to the corresponding primary amines in good yields and with high enantiomeric excess when a chiral catalyst is used. uc.pt Studies have shown that the E/Z configuration of the oxime significantly influences the stereoselectivity of the reduction. uc.pt
Other hydride reagents offer different levels of selectivity. Sodium borohydride (B1222165) (NaBH₄) in combination with additives like iron(III) chloride (FeCl₃) has been shown to reduce O-benzyloximes to hydroxylamines with high yield and diastereoselectivity. uc.pt In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but may be less chemoselective, potentially leading to the cleavage of the benzyl ether. tcichemicals.com Milder reagents such as sodium cyanoborohydride (NaBH₃CN), often used in reductive aminations, can also be employed for oxime reduction, sometimes catalyzed by systems like ZrCl₄ to enhance their reactivity. tcichemicals.comresearchgate.net
Table 2: Comparison of Hydride Reagents for Oxime Reduction
| Reagent | Typical Conditions | Primary Product(s) | Notes on Selectivity |
|---|---|---|---|
| LiAlH₄ | THF or Ether, 0°C to reflux | Amine | Highly reactive; may lack chemoselectivity with other functional groups like ethers. tcichemicals.com |
| BH₃•THF | Dioxane or THF | Amine | Good for reducing O-benzyl oximes; can be used in asymmetric synthesis. uc.pt |
| NaBH₄/FeCl₃ | Solvent mixtures | Hydroxylamine | High yield and diastereoselectivity for hydroxylamine synthesis. uc.pt |
Functional Group Transformations and Derivatization of the Oxime
The oxime group of this compound can be readily derivatized, allowing for the introduction of various functional groups through reactions at the nitrogen or oxygen atom. wikipedia.orguc.ptgoogleapis.com
N-Alkylation and Acylation Reactions
The nitrogen atom of the oxime group possesses a lone pair of electrons, making it nucleophilic and capable of undergoing alkylation and acylation reactions. However, direct N-alkylation can be challenging and may compete with O-alkylation.
More commonly, the oxime is first reduced to the corresponding amine, (3-(benzyloxy)phenyl)methanamine. This primary amine is then readily acylated to form amides. For instance, treatment with acetic anhydride (B1165640) or acetyl chloride following reduction is a standard method to produce the corresponding N-acetyl derivative. uc.pt This acylation is often used as a method to isolate and purify the primary amine product. uc.pt
Direct reactions on the oxime hydroxyl group are also prevalent. O-alkylation, for example by reacting the oxime with an alkyl halide like 4-methylbenzyl chloride in the presence of a base such as potassium carbonate, is a documented transformation for related benzaldehyde oxime structures. googleapis.com These derivatizations are crucial in medicinal chemistry and materials science for modifying the compound's properties. googleapis.com
O-Alkylation and O-Acylation Reactions (Formation of Oxime Ethers/Esters)
The lone pairs on the oxygen atom of the oxime group in this compound make it nucleophilic, allowing it to undergo O-alkylation and O-acylation reactions. These reactions lead to the formation of stable oxime ethers and esters, respectively.
O-Alkylation: This transformation is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion, which then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. The synthesis of various O-benzyl oxime ethers has been demonstrated through the reaction of a hydroxylamine derivative with a benzaldehyde, a process that underlines the principles of O-alkylation. nih.gov
O-Acylation: Similarly, O-acylation involves the reaction of the oxime with an acylating agent, like an acyl chloride or an acid anhydride. A base, often a non-nucleophilic amine such as pyridine (B92270) or triethylamine (B128534), is typically used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
These reactions are valuable for introducing a wide variety of functional groups onto the oxime oxygen, which can modify the molecule's steric and electronic properties or serve as a protecting group for the oxime itself.
Table 1: Representative O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| O-Methylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | (Z)-3-(benzyloxy)benzaldehyde O-methyl oxime |
| O-Acetylation | Acetyl chloride (CH₃COCl) | Pyridine | (Z)-3-(benzyloxy)benzaldehyde O-acetyl oxime |
Conversion to Nitriles or Amides
The oxime functionality of this compound serves as a precursor for the synthesis of both nitriles and amides through dehydration and rearrangement reactions, respectively.
Conversion to Nitriles: Aldoximes can be readily converted to the corresponding nitriles through dehydration. wikipedia.org This transformation can be accomplished using a wide array of reagents under mild conditions. nih.gov Common methods involve the use of phosphorus-based reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Other effective dehydrating agents include p-toluenesulfonyl chloride with triethylamine and trichloroisocyanuric acid (TCCA) in aqueous ammonia. organic-chemistry.org Studies have shown that for many of these conversions, the stereochemistry of the oxime (E or Z) does not significantly impact the reaction's efficiency or yield. nih.govrsc.org This reaction provides a direct pathway to 3-(benzyloxy)benzonitrile.
Conversion to Amides: The primary route for converting an oxime to an amide is the Beckmann rearrangement. wikipedia.orgontosight.ai This reaction is typically catalyzed by an acid and involves the migration of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom. For this compound, the migrating group is the hydrogen atom, which is not a standard Beckmann rearrangement leading to a substituted amide from a ketoxime. Instead, aldoximes rearrange to primary amides. organic-chemistry.org This process transforms this compound into 3-(benzyloxy)benzamide. The reaction can be promoted by various catalysts, including nickel salts or through photochemical methods. wikipedia.org
Table 2: Reagents for the Conversion of Aldoximes
| Transformation | Reagent(s) | Product from this compound |
|---|---|---|
| Dehydration to Nitrile | BOP, DBU | 3-(benzyloxy)benzonitrile |
| Dehydration to Nitrile | p-Toluenesulfonyl chloride, Et₃N | 3-(benzyloxy)benzonitrile |
| Dehydration to Nitrile | Trichloroisocyanuric acid (TCCA), aq. NH₃ | 3-(benzyloxy)benzonitrile |
Reactivity of the Benzyloxy Protecting Group
The benzyloxy group (BnO) in this compound is a common protecting group for the phenolic hydroxyl function. Its reactivity is characterized by its stability under many conditions and its susceptibility to specific deprotection methods and electrophilic substitution on its own aromatic ring. ontosight.ai
Hydrogenolysis and Deprotection Strategies
The most common method for cleaving a benzyl ether protecting group is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, most frequently palladium on carbon (Pd/C). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. During hydrogenolysis, the carbon-oxygen bond of the ether is cleaved, liberating the free phenol (B47542) and generating toluene (B28343) as a byproduct. This strategy would convert this compound into (Z)-3-hydroxybenzaldehyde oxime. This deprotection is highly efficient and proceeds under neutral conditions, leaving other functional groups like the oxime intact.
Table 3: Deprotection of the Benzyloxy Group
| Reaction | Reagent(s) | Catalyst | Product | Byproduct |
|---|
Electrophilic Aromatic Substitution on the Benzyl Ring
The benzyl portion of the benzyloxy group contains an aromatic ring that can undergo electrophilic aromatic substitution reactions. This phenyl ring is attached to the rest of the molecule via a -CH₂- group. The alkyl substituent is a weak activating group and directs incoming electrophiles to the ortho and para positions of its own ring. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation will result in substitution primarily at the C2, C4, and C6 positions of the C₆H₅CH₂- ring. The reaction conditions must be chosen carefully to avoid cleavage of the benzyl ether linkage, which can be sensitive to strong Lewis or Brønsted acids often used in these transformations.
Table 4: Representative Electrophilic Aromatic Substitution on the Benzyl Ring
| Reaction Type | Reagent(s) | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (Z)-3-((2-nitrobenzyl)oxy)benzaldehyde oxime and (Z)-3-((4-nitrobenzyl)oxy)benzaldehyde oxime |
| Bromination | Br₂, FeBr₃ | (Z)-3-((2-bromobenzyl)oxy)benzaldehyde oxime and (Z)-3-((4-bromobenzyl)oxy)benzaldehyde oxime |
Applications of Z 3 Benzyloxy Benzaldehyde Oxime As a Strategic Synthetic Intermediate
Role in the Total Synthesis of Complex Organic Molecules and Natural Product Scaffolds
A comprehensive search for the application of (Z)-3-(benzyloxy)benzaldehyde oxime in the total synthesis of natural products or other complex organic molecules did not yield specific examples.
In principle, the oxime could be introduced into a synthetic route by the condensation of 3-(benzyloxy)benzaldehyde with hydroxylamine (B1172632). This would install a key nitrogen-containing functional group. The benzyloxy ether provides stability under a range of reaction conditions, masking the more reactive phenolic hydroxyl group. However, no published multi-step syntheses were found that specifically document this strategic incorporation.
The oxime functionality is well-known for its ability to undergo key transformations. The Beckmann rearrangement can convert an oxime into an amide, providing a method to forge a carbon-nitrogen bond and introduce an amide linkage into a complex framework. Alternatively, the reduction of an oxime can yield a primary amine, a fundamental building block in many natural products and pharmaceuticals.
Despite these well-established reactions, no specific studies demonstrating the Beckmann rearrangement or reduction of this compound as a key step in a larger synthetic campaign were identified. A data table summarizing potential, but undocumented, transformations is provided below for illustrative purposes.
| Transformation | Reagents (General) | Potential Product Functional Group |
| Reduction | H₂, Pd/C; NaBH₃CN; LiAlH₄ | Primary Amine (benzylamine derivative) |
| Rearrangement | PCl₅, H₂SO₄, TsCl | Amide (benzamide derivative) |
| Dehydration | Ac₂O, heat | Nitrile (benzonitrile derivative) |
| Hydrolysis | Acid (e.g., HCl) | Aldehyde (regenerates starting material) |
This table represents general reactivity of oximes and does not reflect documented reactions specifically for this compound.
Theoretical and Computational Chemistry Studies of Z 3 Benzyloxy Benzaldehyde Oxime
Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the distribution of electrons and predicting molecular properties. DFT calculations on molecules similar to (Z)-3-(benzyloxy)benzaldehyde oxime, such as other benzaldehyde (B42025) oxime derivatives, have been performed using basis sets like 6-311++G(d,p) to ensure a high level of accuracy in the computed geometries and electronic properties. figshare.com
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is deformed.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).
Below is a representative table of DFT-calculated electronic properties for a molecule structurally similar to this compound, illustrating typical values.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.10 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.25 | Energy needed to remove an electron |
| Electron Affinity (A) | 1.15 | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.70 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.55 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 2.68 | Capacity to accept electrons |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. MEP maps are invaluable for identifying the reactive sites of a molecule:
Red and Yellow Regions: These colors signify areas of high electron density and negative electrostatic potential. They are characteristic of nucleophilic sites, which are prone to attack by electrophiles. In this compound, these regions are expected around the oxygen atoms of the oxime and ether groups. researchgate.netresearchgate.net
Blue Regions: This color indicates areas of low electron density and positive electrostatic potential. These are electrophilic sites, susceptible to attack by nucleophiles. The hydrogen atom of the oxime's hydroxyl group (-OH) is a prominent positive region. researchgate.net
Green Regions: These areas represent neutral or near-zero potential and are typically associated with nonpolar regions of the molecule, such as the carbon atoms of the aromatic rings. researchgate.net
For this compound, the MEP map would clearly show a negative potential around the N-O moiety of the oxime group, making it a likely site for protonation. The aromatic rings would exhibit a more complex potential distribution due to the influence of the substituents.
Stereochemical Preferences and Isomerization Dynamics from a Computational Perspective
Oximes exist as two geometric isomers, (Z) and (E), due to the restricted rotation around the carbon-nitrogen double bond (C=N). wikipedia.org Computational studies are essential for determining the relative stabilities of these isomers and the energy required for their interconversion.
The conversion between the (Z) and (E) isomers, known as isomerization, does not occur spontaneously at room temperature due to a significant energy barrier. This process can be initiated by supplying energy, for example, through heat, acid catalysis, or light (photoisomerization). researchgate.netorganic-chemistry.org
Computational simulations can model the transition state of the isomerization process to calculate the activation energy. For many oximes, syntheses often yield a mixture of isomers or the thermodynamically more stable (E)-isomer. organic-chemistry.org Computational methods, such as visible-light-mediated energy transfer catalysis, have been developed to facilitate the conversion to the less stable (Z)-isomer under mild conditions. organic-chemistry.org The energy barrier for the thermal isomerization of benzaldehyde oximes is typically high, but it can be lowered significantly in the presence of an acid catalyst, which protonates the oxime nitrogen, facilitating C=N bond rotation. researchgate.net
Beyond Z/E isomerism, this compound has additional conformational flexibility due to rotation around its single bonds, particularly the C-O-C linkage of the benzyl (B1604629) ether group. Conformational analysis using computational methods involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable, low-energy structures. figshare.com
Elucidation of Reaction Mechanisms via Computational Simulations
Computational simulations are a cornerstone for elucidating complex reaction mechanisms at the molecular level. For oximes, a classic and well-studied reaction is the Beckmann rearrangement, where an oxime is converted into an amide. wikipedia.org
By modeling this reaction for this compound, DFT calculations can map out the entire reaction pathway. This includes:
Identifying the structure and energy of the reactants, products, and any intermediates.
Locating the transition state structure, which represents the highest energy point along the reaction coordinate.
Calculating the activation energy, which determines the reaction rate.
Simulations can confirm the multi-step nature of such reactions, for instance, showing how a catalyst interacts with the oxime, the formation of an intermediate, and the subsequent migration of a group to yield the final amide product. These computational studies provide a detailed, dynamic picture of the chemical transformation that is often difficult to obtain through experimental means alone. organic-chemistry.org
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry is also extensively used to predict spectroscopic properties, which can then be compared with experimental data for structure validation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. chemrevlett.comrsc.orgscielo.br The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. rsc.orgscielo.br
Illustrative Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldoxime CH | 8.0 - 8.5 | 145 - 155 |
| Aromatic CH (benzyloxy ring) | 7.2 - 7.5 | 127 - 129 |
| Aromatic CH (benzaldehyde ring) | 6.8 - 7.4 | 115 - 160 |
| Methylene O-CH₂-Ph | 5.0 - 5.2 | 68 - 72 |
| Oxime OH | 9.0 - 11.0 | - |
These are illustrative values based on typical chemical shifts for similar functional groups and are not from specific computational results for this molecule.
Accurate prediction of NMR spectra requires consideration of conformational flexibility and solvent effects. chemrevlett.com A thorough computational study would involve a conformational search to identify the lowest energy conformers and then calculate the Boltzmann-averaged chemical shifts.
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can be compared with an experimental IR spectrum. nih.govarxiv.orgcanterbury.ac.nzchimia.chnih.gov These calculations are typically performed using DFT, and the computed frequencies are often scaled to better match experimental values. nih.gov
For this compound, a computational vibrational analysis would predict the frequencies associated with the stretching and bending modes of its various bonds. The following table presents illustrative characteristic IR absorption frequencies for the key functional groups in the molecule.
Illustrative Predicted IR Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (oxime) | Stretching | 3100 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=N (oxime) | Stretching | 1620 - 1690 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (ether) | Stretching | 1000 - 1300 |
These are illustrative values based on characteristic group frequencies and are not from specific computational results for this molecule.
A detailed computational analysis would provide a full theoretical spectrum, aiding in the assignment of all bands in the experimental spectrum and providing a deeper understanding of the molecule's vibrational properties.
Future Directions and Emerging Research Avenues for Z 3 Benzyloxy Benzaldehyde Oxime
Advancements in Stereocontrol for Oxime Synthesis and Transformation
The stereoselective synthesis of oximes remains a significant challenge in organic chemistry, as many conventional methods yield mixtures of E and Z isomers or favor the thermodynamically more stable E isomer. nih.gov For a specific compound like (Z)-3-(benzyloxy)benzaldehyde oxime, achieving high (Z)-selectivity is crucial for its specific applications. Future research will likely focus on developing more robust and general methods for the stereoselective synthesis of (Z)-oximes.
Recent breakthroughs have demonstrated that visible-light-mediated energy transfer catalysis can be employed for the photoisomerization of aryl oximes to furnish the desired (Z)-isomers. nih.gov This approach offers a mild and general route to access thermodynamically less favored isomers. Further exploration in this area could involve the development of new photosensitizers and reaction conditions to improve efficiency and broaden the substrate scope.
Beyond synthesis, maintaining stereochemical integrity during subsequent transformations of the oxime group is paramount. Research into stereospecific reactions of (Z)-oximes is an active area. For instance, the development of catalytic systems that can differentiate between the E and Z isomers to afford unique products is a key goal. This includes advancements in reactions like the Beckmann rearrangement, where controlling the migrating group based on the oxime geometry can lead to novel regioselectivity. nih.gov Additionally, the design of chiral catalysts for asymmetric transformations of oximes, such as the hydrogenation to chiral hydroxylamines, is a promising frontier. nih.gov Density Functional Theory (DFT) studies are also being employed to understand the origins of stereoselectivity in these reactions, which will aid in the rational design of more effective catalysts. nih.gov
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of complex chemical syntheses into automated platforms and flow chemistry systems offers numerous advantages, including improved reproducibility, safety, and efficiency. For the synthesis and derivatization of this compound, these technologies hold significant promise.
Flow chemistry, in particular, is well-suited for reactions that require precise control over parameters like temperature, pressure, and reaction time, which can be critical for achieving high stereoselectivity in oxime synthesis. researchgate.netacs.org The ability to perform multi-step sequences in a continuous fashion without isolating intermediates can streamline the production of complex molecules derived from (Z)-oximes. researchgate.netnih.gov For example, a flow system could be designed to first synthesize the (Z)-oxime with high stereoselectivity and then, in a subsequent step, perform a stereospecific transformation.
Automated platforms can facilitate high-throughput screening of reaction conditions to rapidly identify optimal parameters for the synthesis and derivatization of (Z)-oximes. beilstein-journals.org This is particularly valuable for exploring the vast parameter space of photocatalytic and catalytic reactions. Furthermore, the development of open-source software platforms for controlling multiple laboratory devices is making the implementation of automated synthesis more accessible. nih.gov The use of such systems can accelerate the discovery of new reactions and the optimization of existing ones for molecules like this compound.
Exploration of Novel Catalytic Systems for Sustainable Derivatization
The development of sustainable chemical processes is a major driving force in modern synthetic chemistry. For the derivatization of this compound, future research will increasingly focus on the use of novel catalytic systems that are environmentally benign and economically viable.
This includes the use of earth-abundant metal catalysts as alternatives to precious metals. mdpi.com For instance, nickel-catalyzed asymmetric reduction of oximes has emerged as a promising method for the synthesis of chiral hydroxylamines. mdpi.com Additionally, the development of catalyst-free methods, such as those utilizing visible-light photoredox catalysis, aligns with the principles of green chemistry. nih.gov
The exploration of biocatalysis for oxime transformations is another exciting avenue. researchgate.net Enzymes can offer unparalleled selectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. The immobilization of enzymes can further enhance their stability and reusability, making them more practical for industrial applications. researchgate.net Research in this area could lead to highly efficient and environmentally friendly methods for the synthesis and modification of this compound and its derivatives.
Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Reaction Design
ML models can be trained on large datasets of chemical reactions to predict the reactivity of the oxime functional group under various conditions. researchgate.netrsc.org This can help chemists to anticipate potential side reactions and to select the most promising reaction parameters for a desired transformation. For instance, ML could predict the regioselectivity of a Beckmann rearrangement or the stereochemical outcome of a reduction. Interpretable ML models can even provide insights into the underlying factors that govern reactivity, such as electronic and steric effects. nih.gov
Expanding Synthetic Utility in Underexplored Reaction Manifolds
While oximes are well-established as versatile synthetic intermediates, there remains significant potential for expanding their utility in less explored areas of chemical reactivity. researchgate.netnsf.gov Future research on this compound will likely involve its use as a substrate in the development of novel reaction manifolds.
One area of growing interest is the use of oximes in radical chemistry. dntb.gov.ua The N-O bond of an oxime can be homolytically cleaved under thermal or photochemical conditions to generate iminyl radicals, which can then participate in a variety of cyclization and C-C bond-forming reactions. nsf.govdntb.gov.ua This opens up new possibilities for the synthesis of nitrogen-containing heterocycles.
Another emerging area is the use of oximes in photocycloadditions. For example, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be applied to oximes to synthesize strained heterocycles like azetidines. nsf.gov The development of visible-light-mediated versions of these reactions is particularly attractive from a sustainability perspective.
The exploration of novel intramolecular reactions of oximes is also a promising research direction. acs.org For example, C-H activation reactions can be used to achieve cyclizations that would be difficult to accomplish using traditional methods. The unique electronic properties of the (Z)-oxime functionality in this compound could be leveraged to achieve novel reactivity in these and other underexplored reaction manifolds.
Q & A
Q. What are the optimal synthetic methodologies for preparing (Z)-3-(benzyloxy)benzaldehyde oxime, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The oximation of 3-(benzyloxy)benzaldehyde can be achieved using hydroxylamine hydrochloride (NHOH·HCl) and oxalic acid under reflux in ethanol/water. Excess NHOH·HCl ensures complete conversion, with typical yields exceeding 90% . For stereoselectivity (Z vs. E isomers), reaction temperature and pH are critical. Lower temperatures (e.g., 0–5°C) and acidic conditions favor the Z-isomer, as confirmed by H NMR coupling constants (J ≈ 8–10 Hz for Z) . Purification via extraction (ethyl acetate/water) avoids column chromatography, preserving stereochemical integrity .
Q. How is the structural elucidation of this compound performed using spectroscopic and computational tools?
- Methodological Answer :
- NMR : The Z-configuration is confirmed by H NMR (δ 8.3–8.5 ppm for the oxime proton, singlet) and C NMR (C=N signal at ~150 ppm) .
- HRMS : Direct Analysis in Real Time (DART)-HRMS provides accurate mass confirmation (e.g., [M+H] at m/z 272.1284 for CHNO) .
- InChIKey/SMILES : Standard identifiers (e.g., InChIKey
JQROGBWOMGLWJX-MHWRWJLKSA-N) validate the structure in databases .
Q. What physical properties (e.g., solubility, logP) are critical for handling this compound in experimental workflows?
- Methodological Answer :
- LogP : Calculated as ~2.5 (via Crippen method), indicating moderate lipophilicity suitable for organic-phase reactions .
- Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO or ethanol, necessitating stock solutions in polar aprotic solvents for biological assays .
- Melting Point : ~120–125°C (uncorrected), verified by X-4 apparatus .
Advanced Research Questions
Q. How do substituent effects on the benzyloxy and methoxy groups influence DNA-binding interactions in barbituric acid derivatives derived from this oxime?
- Methodological Answer : Structure-Activity Relationship (SAR) studies show that 3-(benzyloxy) substitution enhances DNA intercalation compared to 4-(benzyloxy) or methoxy variants. Molecular docking (AutoDock Vina) reveals that the benzyloxy group increases hydrophobic contacts with DNA minor grooves, while the oxime’s hydroxylamine moiety forms hydrogen bonds with phosphate backbones. Derivatives with N,N-dimethyl barbituric acid exhibit higher binding affinity (ΔG ≈ −9.2 kcal/mol) than non-methylated analogs .
Q. What crystallographic techniques are used to resolve the Z-isomer’s conformation, and how does molecular packing affect its stability?
- Methodological Answer : Single-crystal X-ray diffraction (Bruker CCD detector, Mo-Kα radiation) confirms the Z-configuration via dihedral angles (C=N–O ≈ 176.2°). The crystal lattice is stabilized by weak C–H⋯N interactions (2.8–3.0 Å) and π-π stacking between benzyl groups (3.5 Å spacing). Thermal analysis (DSC) shows decomposition onset at ~250°C, correlating with crystallographic density (1.32 g/cm³) .
Q. How can DFT calculations predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : B3LYP/6-311+G(d,p) calculations identify the oxime’s LUMO (−1.8 eV) localized on the C=N bond, making it susceptible to nucleophilic attack. Fukui indices predict electrophilic reactivity at the carbonyl carbon, supporting experimental observations of hydrazone formation with hydrazines. Solvent effects (PCM model) show higher reactivity in DMF than water .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid : For eye exposure, flush with water for 15+ minutes; for inhalation, move to fresh air and administer oxygen if needed .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
